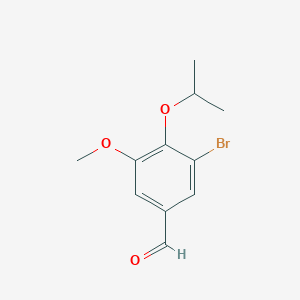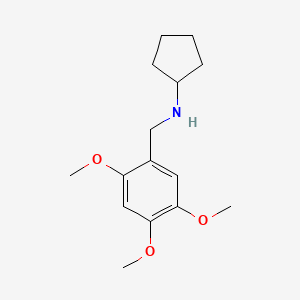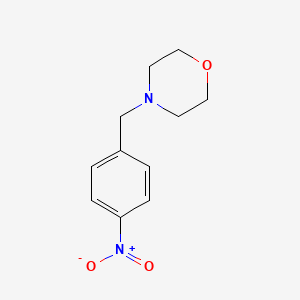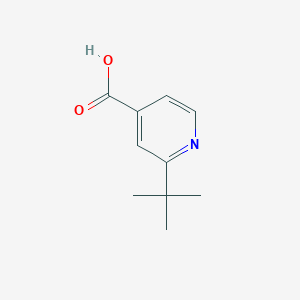
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde often involves multistep chemical reactions, starting from simpler brominated and methoxy-substituted benzaldehydes. Techniques like bromination, hydrolysis, cyanidation, methoxylation, and esterification are common, yielding products with high purity and specific configurations (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often determined using spectroscopic methods and X-ray crystallography. Studies reveal details about conformers, geometrical parameters, and stability, providing a deep understanding of their electronic properties and charge delocalization patterns (V. Balachandran, G. Santhi, V. Karpagam, 2013).
Chemical Reactions and Properties
Reactivity and chemical behavior are crucial aspects of this compound's study. The compound's ability to undergo various reactions, including those involving hydrazide formation, is of particular interest. These reactions can be influenced by factors like the solvent medium, temperature, and the presence of catalysts, resulting in the formation of products with specific configurations and bonding patterns (Guo-Biao Cao, 2009).
Physical Properties Analysis
The physical properties of this compound and related compounds, including melting points, solubility, and crystalline structure, are determined using various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science and chemistry (Y. Chumakov et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and stability under various conditions, are essential for understanding the compound's applications and reactions. Studies focusing on these aspects often employ spectroscopic techniques and computational methods to predict behavior and reactivity patterns (A. Nataraj, V. Balachandran, T. Karthick, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
- 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde has been utilized in the synthesis of chalcone derivatives from halogenated vanillin. These synthesized compounds were tested for their antioxidant activities. A study found that 3-bromo-4-hydroxy-5-methoxybenzaldehyde and related compounds displayed significant antioxidant activity, indicating potential applications in areas requiring oxidative stress mitigation (Rijal, Haryadi, & Anwar, 2022).
Crystal Structure Analysis
- Research on similar compounds like 5-bromo-2-hydroxybenzaldehyde has involved their synthesis and subsequent crystal structure determination via X-ray diffraction. These studies contribute to a deeper understanding of molecular structures and interactions, which is crucial in materials science and pharmacology (Chumakov et al., 2014).
Unforeseen Formation in Bromination Processes
- Studies have shown that bromination of related compounds can lead to unexpected products, illustrating the complexity of chemical reactions and the need for careful analysis in synthetic chemistry (Otterlo, Michael, Fernandes, & Koning, 2004).
Spectroscopic Studies and Computational Analysis
- Spectroscopic (FT-IR and FT-Raman) studies, along with computational analysis like HOMO-LUMO and NMR analyses, have been conducted on similar molecules like 5-bromo-2-methoxybenzaldehyde. These studies aid in understanding the electronic properties and reactivity of such compounds (Balachandran, Santhi, & Karpagam, 2013).
Synthesis of Heterocycles
- The compound has been used in ruthenium-mediated isomerization and ring-closing metathesis to synthesize various nitrogen- and oxygen-containing benzo-fused heterocycles, indicating its value in organic synthesis and pharmaceutical research (Otterlo, Pathak, & Koning, 2003).
Gas Chromatography Applications
- Gas chromatography has been employed to separate and determine similar compounds, highlighting its role in analytical chemistry for purity analysis and compound identification (Shi Jie, 2000).
Propiedades
IUPAC Name |
3-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPPZIJAYIURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352794 |
Source


|
| Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400070-31-7 |
Source


|
| Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)


![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)
![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)
